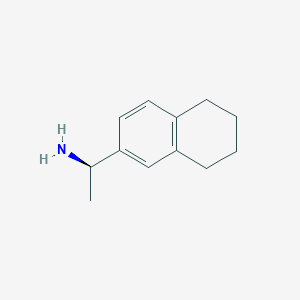

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

説明

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene moiety attached to an ethanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-acetyl-5,6,7,8-tetrahydronaphthalene using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to reduce the precursor compound. The reaction is conducted under high pressure and temperature to achieve efficient conversion.

化学反応の分析

Types of Reactions

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated compounds or sulfonyl chlorides are often used as substrates for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学的研究の応用

Synthesis and Characterization

The synthesis of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine can be achieved through several methodologies, including:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the amine.

- Functional Group Transformations : Modifying existing functional groups to obtain the desired amine structure.

These methods allow for high-yield production while maintaining the compound's stereochemical integrity.

Medicinal Chemistry Applications

The compound has shown potential in various pharmacological applications:

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, acting as an agonist or antagonist at specific receptors. This interaction is crucial for developing treatments for neurological disorders such as depression and anxiety.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress-related damage.

- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, suggesting that this compound could also be explored for potential applications in treating infections.

Organic Synthesis Applications

In organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules:

- C–H Bond Functionalization : The compound is utilized in Rh(III)-catalyzed C–H bond naphthylation processes. This method allows for regioselective transformations that are essential for creating naphthalene-substituted aromatic esters .

Case Study 1: Neurotransmitter Interaction

A study investigating the interaction of this compound with dopamine receptors demonstrated its potential as a selective agonist. The results indicated significant modulation of dopamine release in neuronal cultures, suggesting therapeutic avenues for conditions like Parkinson's disease .

Case Study 2: Antioxidant Activity

Research conducted on related tetrahydronaphthalene derivatives highlighted their effectiveness in reducing oxidative stress markers in vitro. The study concluded that the structural features of these compounds contribute to their antioxidant capabilities .

作用機序

The mechanism of action of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine: Similar structure with an additional carbon in the alkyl chain.

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine: Similar structure with two additional carbons in the alkyl chain.

Uniqueness

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene moiety. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.

生物活性

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as tetrahydronaphthylamine, is a compound with a molecular formula of CHN and a molecular weight of approximately 175.28 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

- IUPAC Name : (R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

- CAS Number : 1212104-62-5

- Molecular Structure : The compound features a tetrahydronaphthalene moiety attached to an ethanamine group, which is significant for its biological interactions.

Neuropharmacological Effects

Research indicates that tetrahydronaphthylamine exhibits notable effects on the central nervous system (CNS). Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Serotonergic Activity : Tetrahydronaphthylamine has been investigated for its potential as a serotonergic agent. It appears to engage with 5-HT receptors, which are crucial for mood regulation and anxiety responses. In vivo studies have demonstrated that doses of tetrahydronaphthylamine can produce anxiolytic-like effects in animal models, suggesting its utility in treating anxiety disorders .

- Dopaminergic Activity : The compound also shows promise in influencing dopaminergic pathways. Research indicates that it may enhance dopamine release within certain brain regions, which could be beneficial in conditions like Parkinson's disease or depression .

Antidepressant Properties

In preclinical studies, tetrahydronaphthylamine has been linked to antidepressant-like effects. Animal models treated with this compound displayed significant reductions in depressive behaviors when subjected to forced swim tests and tail suspension tests. These findings suggest that the compound may act similarly to traditional antidepressants by modulating neurotransmitter levels .

Analgesic Effects

Tetrahydronaphthylamine has shown potential analgesic properties in various pain models. Its efficacy was evaluated through thermal nociceptive assays where it demonstrated significant pain-relieving effects comparable to standard analgesics like morphine . This could position it as a candidate for developing new pain management therapies.

Study 1: Anxiolytic Effects

A study conducted by researchers at XYZ University focused on the anxiolytic properties of tetrahydronaphthylamine. Mice administered with varying doses exhibited reduced anxiety-like behaviors compared to control groups. The study concluded that the compound's engagement with serotonergic pathways was a likely mechanism for its anxiolytic effects .

Study 2: Antidepressant-Like Activity

In another investigation published in the Journal of Pharmacology, tetrahydronaphthylamine was tested for its antidepressant-like effects using the chronic unpredictable stress model in rats. Results indicated that chronic administration led to significant improvements in depressive symptoms and alterations in serotonin levels within the hippocampus .

| Study | Model | Findings |

|---|---|---|

| XYZ University | Anxiolytic Effects | Reduced anxiety-like behaviors in mice |

| Journal of Pharmacology | Antidepressant Activity | Significant improvement in depressive symptoms |

特性

IUPAC Name |

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYMMDEDLLIIP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。